3',5'-Bis-O-(T-butyldimethylsilyl)thymidine - 40733-26-4

3',5'-Bis-O-(T-butyldimethylsilyl)thymidine

Catalog Number: EVT-3272698
CAS Number: 40733-26-4
Molecular Formula: C22H42N2O5Si2
Molecular Weight: 470.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine is a synthetic nucleoside analogue. It serves as a crucial building block in the synthesis of various biologically active molecules, particularly those related to nucleic acids and their analogues. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Protection of Thymidine: The starting material, thymidine, is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. This step selectively protects the 3' and 5' hydroxyl groups of thymidine with tert-butyldimethylsilyl (TBDMS) groups. [, , , , , , ]
Molecular Structure Analysis

3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine consists of a thymine base linked to a ribofuranose sugar moiety. The 3' and 5' hydroxyl groups of the ribofuranose ring are protected by bulky TBDMS groups. These groups enhance the molecule's solubility in organic solvents and facilitate further chemical modifications. [, , , , , , ]

Physical and Chemical Properties Analysis
  • Solubility: The presence of TBDMS groups significantly enhances the solubility of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine in organic solvents, making it easier to handle during chemical reactions. [, , , , , , ]
Applications
  • Nucleic Acid Chemistry: 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine is an important building block for synthesizing modified oligonucleotides, which find applications in various fields like gene therapy, molecular biology research, and diagnostics. []
  • Drug Discovery: This compound serves as a valuable starting material for synthesizing a wide range of nucleoside analogues with potential therapeutic applications, particularly as antiviral agents against HIV-1. [, , , , , , , , , , , , , ]
  • Chemical Biology: Derivatives of this compound are useful tools for studying enzyme mechanisms, particularly those involving nucleic acid-processing enzymes. []
Future Directions
  • Development of More Potent and Selective Antiviral Agents: Further modifications of the TSAO moiety or the thymidine base could lead to the discovery of more potent and selective inhibitors of HIV-1 reverse transcriptase. [, ]

3',5'-bis-O-(α,β,α',β'-tetrafluoropyrid-γ-yl)thymidine

    Compound Description: This compound is a pyrimidine nucleoside analogue similar to 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine, but with tetrafluoropyridyl groups instead of t-butyldimethylsilyl groups at the 3' and 5' positions of the deoxyribose sugar. It was investigated for its potential use in the molecular design of novel nucleic acid analogues using SNAr reactions []. Reactions with various nucleophiles like morpholine and sodium azide allowed for the introduction of nucleophilic residues into the polyfluorinated pyridine rings. Additionally, nucleophilic polycondensation reactions with bifunctional reagents such as ethylenediamine and hexamethylenediamine yielded supramolecules containing multiple pyrimidine bases [].

    Relevance: This compound shares a core thymidine structure with 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine. The key difference lies in the protecting groups at the 3' and 5' positions of the deoxyribose sugar. The presence of tetrafluoropyridyl groups in this analogue makes it amenable to SNAr reactions, offering a route for further structural diversification [].

3′,5′-Bis-O-silylthymidines

    Compound Description: This term refers to a class of thymidine derivatives protected at the 3' and 5' positions of the deoxyribose sugar with silyl protecting groups. While the specific silyl group is not defined in the paper, it's important to note that these compounds were utilized in the synthesis of novel azabicyclic compounds []. These derivatives demonstrate high reactivity in 1,3-dipolar cycloaddition reactions with non-stabilized azomethine ylides, leading to the formation of (4.3.0) bicyclic N-methylpyrrolidine thymidine derivatives [].

    Relevance: This class of compounds is structurally related to 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine as both share the common feature of having silyl protecting groups at the 3' and 5' positions of the deoxyribose sugar. The specific silyl group in the target compound is t-butyldimethylsilyl. The research on 3′,5′-Bis-O-silylthymidines highlights the significance of silyl protecting groups in nucleoside chemistry, particularly in enabling reactions to form diverse structures like azabicyclic compounds [].

[1-[2′,5′-bis-O-(t-Butyldimethylsilyl)-β-L-ribofuranosyl]thymine]-3′-spiro-5″-(4″-amino-1″,2″-oxathiole-2″,2″-dioxide) (L-TSAO-T)

  • Relevance: L-TSAO-T is the L-enantiomer of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine with an additional spiro-oxathiole ring system at the 3' position. This structural difference results in a complete loss of anti-HIV-1 activity for L-TSAO-T compared to its D-enantiomer, TSAO-T, highlighting the critical role of stereochemistry in biological activity [].

1,2,3-Triazole-[2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3'-spiro-5″-(4″-amino-1″,2″-oxathiole 2″,2″-dioxide) (TSAO) Analogues

    Compound Description: This series of compounds represents a group of modified TSAO nucleosides that were synthesized and evaluated as inhibitors of HIV-1-induced cytopathicity []. These analogues were prepared by reacting [2,5-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]-3-spiro-5'-(4'-amino- and 4'-(N-acetylamino)-1',2'-oxathiole 2',2'-dioxide) (TSAO) azides with various substituted acetylenes via a 1,3-dipolar cycloaddition reaction []. Many of the 4- and 5-substituted 1,2,3-triazole-TSAO analogues displayed enhanced potency compared to the unsubstituted 1,2,3-triazole-TSAO derivative, demonstrating a 1-2 order of magnitude improvement in activity []. In particular, the 5-substituted amido-, (methylamido)-, and (dimethylamido)-1,2,3-triazole derivatives of TSAO exhibited potent anti-HIV-1 activity with EC50 values ranging from 0.056 to 0.52 μM []. Moreover, these analogues exhibited a resistance spectrum comparable to that observed for TSAO-T and other related compounds [].

    Relevance: These compounds are structurally analogous to 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine, sharing the core TSAO structure. The primary distinction arises from the presence of a 1,2,3-triazole ring linked to the spiro-oxathiole moiety, with variations in substituents at the 4- or 5-positions of the triazole ring. The study on these analogues revealed that substituents on the triazole ring can substantially impact their anti-HIV-1 potency and resistance profiles, providing valuable insights into structure-activity relationships [].

    Compound Description: This research explored a series of TSAO derivatives, where the thymine base was substituted with various purine and pyrimidine nucleobases, including uridine, 5-bromouridine, 5-methylcytidine, inosine, and adenosine [, ]. The goal of this study was to investigate their potential as inhibitors of HIV-1 replication [, ]. Remarkably, these TSAO nucleoside derivatives exhibited potent and selective activity against HIV-1 but not against other retroviruses such as HIV-2, simian immunodeficiency virus (SIV), or Moloney murine sarcoma virus [, ]. Notably, the TSAO thymine derivative exhibited high selectivity as an inhibitor of HIV-1 reverse transcriptase, showing no significant inhibition of HIV-2 reverse transcriptase or DNA polymerase α []. Further investigation revealed that introducing an alkyl or alkenyl group at the N3 position of the thymine ring in TSAO derivatives significantly reduced cytotoxicity without affecting their antiviral activity [].

    Relevance: This group of compounds are structural analogues of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine, with modifications to the nucleobase. The study on these TSAO nucleoside derivatives demonstrated that while maintaining the core TSAO structure, variations in the nucleobase can significantly impact their antiviral activity, cytotoxicity, and selectivity profiles against different retroviruses [, ].

    Compound Description: This series of compounds was synthesized and evaluated to study the impact of modifications at the N3 position of the thymine base on the biological activity of TSAO-T []. Introducing alkyl or alkenyl groups at this position led to a significant decrease in cytotoxicity without compromising antiviral activity []. This finding suggests that modifications at the N3 position of the thymine base can be a valuable strategy for improving the therapeutic index of these compounds.

    Relevance: These derivatives are closely related to 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine, with the difference being the alkyl or alkenyl substituents at the N3 position of the thymine base. This structural modification is noteworthy as it significantly reduces the compound's cytotoxicity without affecting its antiviral activity, suggesting a potential avenue for developing safer and more effective antiviral agents [].

  • Relevance: These TSAO analogues are closely related to 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine, differing in the substituent at the 4''-amino group of the spiro-oxathiole ring system. This modification is significant as it highlights the importance of this position for anti-HIV activity. The study found that different substituents at this position can lead to varying levels of antiviral activity, with some modifications significantly enhancing the potency against both wild-type and drug-resistant HIV-1 strains [].

4'-Thioribonucleosides

    Compound Description: These compounds are a class of nucleoside analogues where the oxygen atom in the sugar ring is replaced with a sulfur atom. Although not directly synthesized from 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine, the research highlights a synthetic strategy relevant to the target compound. The additive Pummerer reaction using a silylene-protected thiofuranoid glycal was successfully employed for the stereoselective synthesis of 4'-thioribonucleosides []. This method opens up possibilities for modifying the sugar moiety of nucleosides, potentially applicable to synthesizing similar sulfur-containing analogues of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine.

    Relevance: While not containing the same core structure, the synthetic route employed to produce these 4'-thioribonucleosides utilizes similar silyl protecting group chemistry and reactions relevant to the synthesis and modification of 3',5'-Bis-O-(T-butyldimethylsilyl)thymidine []. The successful use of silyl protecting groups in the additive Pummerer reaction for synthesizing 4'-thioribonucleosides suggests potential applications for modifying the sugar moiety of other nucleosides, including potentially synthesizing a 4'-thio analogue of the target compound.

Properties

CAS Number

40733-26-4

Product Name

3',5'-Bis-O-(T-butyldimethylsilyl)thymidine

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C22H42N2O5Si2

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16-,17+,18+/m0/s1

InChI Key

DDLOCFSZSYGOPG-RCCFBDPRSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.